molecular formula C14H15N3O6S2 B048236 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid CAS No. 125165-74-4

2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid

Cat. No. B048236
M. Wt: 385.4 g/mol
InChI Key: YMARTIWNFGCMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid (DPD) is a chemical compound that is widely used in scientific research for its unique properties. This compound is a diazo dye that is commonly used as a pH indicator and has been extensively studied for its potential applications in a variety of fields. In

Mechanism Of Action

2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid works by changing color in response to changes in pH. The compound exists in two forms, an acidic form that is yellow and a basic form that is red. The color change occurs due to a change in the electronic structure of the compound, which alters the way it absorbs light.

Biochemical And Physiological Effects

2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid in lab experiments is its sensitivity to changes in pH. This makes it a useful tool for studying pH-dependent processes in a variety of systems. However, 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid has some limitations, including its potential toxicity and the fact that it can interfere with some assays.

Future Directions

There are many potential future directions for research on 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid. One area of interest is the development of new applications for the compound, such as in the field of environmental monitoring. Another area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid and its potential applications in medicine.

Synthesis Methods

The synthesis of 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid involves the reaction of 2-aminobenzenesulfonic acid with sodium nitrite and N,N-dimethylaniline in the presence of hydrochloric acid. The resulting product is then treated with sodium sulfite to obtain the final product. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid is widely used in scientific research for its unique properties. It is commonly used as a pH indicator in biochemical assays and has been extensively studied for its potential applications in a variety of fields, including medicine, environmental monitoring, and analytical chemistry.

properties

CAS RN

125165-74-4

Product Name

2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid

Molecular Formula

C14H15N3O6S2

Molecular Weight

385.4 g/mol

IUPAC Name

2-(dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid

InChI

InChI=1S/C14H15N3O6S2/c1-17(2)14-12(24(18,19)20)8-11(9-13(14)25(21,22)23)16-15-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23)

InChI Key

YMARTIWNFGCMOP-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1S(=O)(=O)O)N=NC2=CC=CC=C2)S(=O)(=O)O

Canonical SMILES

CN(C)C1=C(C=C(C=C1S(=O)(=O)O)N=NC2=CC=CC=C2)S(=O)(=O)O

synonyms

2-dimethylamino-5-phenyldiazenyl-benzene-1,3-disulfonic acid

Origin of Product

United States

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